molecular formula C12H8I2O B3318512 3-5-diiodo-biphenyl-4-ol CAS No. 99970-74-8

3-5-diiodo-biphenyl-4-ol

Cat. No.: B3318512
CAS No.: 99970-74-8
M. Wt: 422 g/mol
InChI Key: PVAYATOGDIVVMJ-UHFFFAOYSA-N
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Description

3,5-Diiodo-biphenyl-4-ol is an organic compound belonging to the biphenyl family. It consists of two benzene rings connected by a single bond, with iodine atoms substituted at the 3 and 5 positions and a hydroxyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodo-biphenyl-4-ol typically involves the iodination of biphenyl derivatives. One common method is the direct iodination process, where biphenyl is reacted with iodine in the presence of an oxidant such as ammonium persulfate. The reaction is carried out in a solvent mixture of glacial acetic acid and deionized water, with concentrated sulfuric acid and hydrochloric acid as catalysts. The reaction is maintained at a temperature of 75-90°C for 1.5-2 hours .

Industrial Production Methods: For industrial-scale production, the direct iodination method is preferred due to its high yield and purity. The process involves the use of composite catalysts and controlled reaction conditions to ensure safety and environmental protection. The product is purified through recrystallization to achieve a purity of up to 99.8% .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diiodo-biphenyl-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3,5-diiodo-biphenyl-4-ol involves its interaction with molecular targets through its iodine and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Uniqueness: 3,5-Diiodo-biphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of iodine atoms enhances its electrophilic nature, making it suitable for various synthetic applications. Additionally, the hydroxyl group provides a site for further functionalization, increasing its versatility in research and industrial applications .

Properties

IUPAC Name

2,6-diiodo-4-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8I2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAYATOGDIVVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)I)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8I2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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